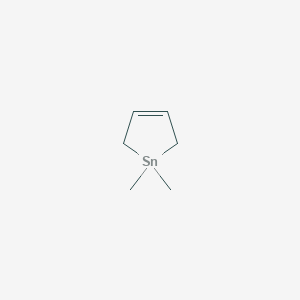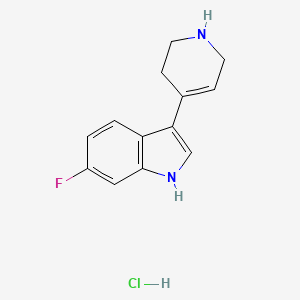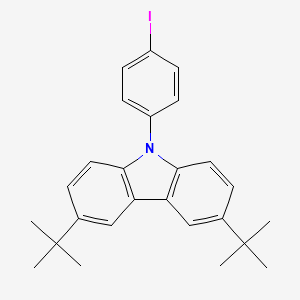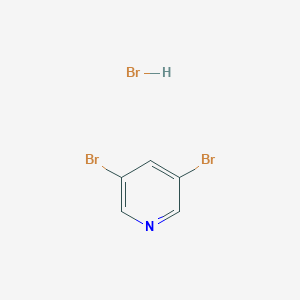
3,5-Dibromopyridine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromopyridine;hydrobromide: is a chemical compound with the molecular formula C5H3Br2N . It is a derivative of pyridine, where two bromine atoms are substituted at the 3rd and 5th positions of the pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Lithiation Method: 3,5-Dibromopyridine can be synthesized through lithiation using lithium diisopropylamide (LDA) followed by reaction with electrophiles.
Bromination Method: Another method involves the bromination of pyridine using molecular bromine in fuming sulfuric acid at elevated temperatures.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dibromopyridine undergoes substitution reactions, such as lithiation followed by reaction with electrophiles to form 4-alkyl-3,5-dibromopyridines.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions, to form various substituted pyridines.
Common Reagents and Conditions:
Lithium Diisopropylamide (LDA): Used for lithiation reactions.
Palladium Catalysts: Used for cross-coupling reactions.
Major Products:
4-Alkyl-3,5-Dibromopyridines: Formed through lithiation and subsequent reaction with electrophiles.
Substituted Pyridines: Formed through cross-coupling reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3,5-Dibromopyridine is used as a building block in the synthesis of complex organic molecules, including ligands and heterocyclic compounds.
Biology and Medicine:
Pharmaceutical Intermediates: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Mechanism of Action
The mechanism of action of 3,5-dibromopyridine involves its ability to undergo various chemical reactions, such as lithiation and cross-coupling, which allows it to form complex molecules. These reactions are facilitated by the presence of bromine atoms at the 3rd and 5th positions, which make the compound highly reactive .
Comparison with Similar Compounds
3-Bromopyridine: A mono-brominated derivative of pyridine.
3,5-Dichloropyridine: A similar compound where chlorine atoms are substituted instead of bromine.
Uniqueness:
Properties
CAS No. |
382657-37-6 |
|---|---|
Molecular Formula |
C5H4Br3N |
Molecular Weight |
317.80 g/mol |
IUPAC Name |
3,5-dibromopyridine;hydrobromide |
InChI |
InChI=1S/C5H3Br2N.BrH/c6-4-1-5(7)3-8-2-4;/h1-3H;1H |
InChI Key |
OISFVQQMYRFTHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


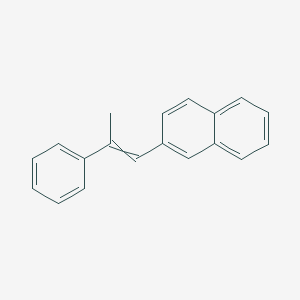
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)
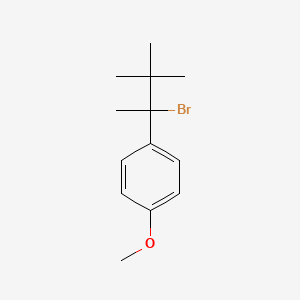
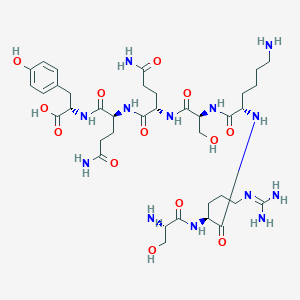
![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
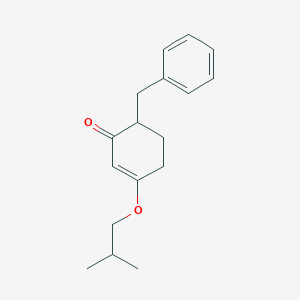
![5-Methylbicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14246580.png)
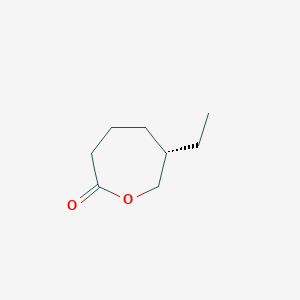
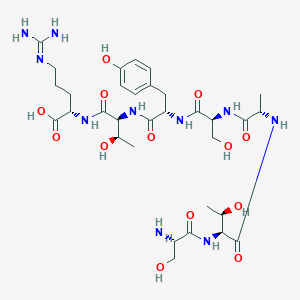
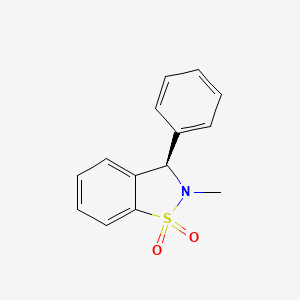
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
